Validated Reactant for T-Type Calcium Channel Antagonist Synthesis: A Direct Synthetic Comparison
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is explicitly documented as a key reactant in the multi-step synthesis of a library of 2,8-diazaspiro[4.5]decanones, which were evaluated as T-type calcium channel antagonists [1]. The use of this specific allyl-Boc-ester piperidine was essential for constructing the spirocyclic core. The resulting lead antagonists from this series exhibited potent activity, with Ki values ranging from 100 to 200 nM against the Cav3.2 T-type calcium channel [1]. In contrast, a direct comparator in the same study, a derivative lacking the spirocyclic core (a simplified acyclic analog), showed a >10-fold reduction in potency, with a Ki of >2000 nM [1]. This direct, within-study comparison quantifies the substantial contribution of the scaffold derived from Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate to the final pharmacological activity.
| Evidence Dimension | Potency (Ki) against human Cav3.2 T-type calcium channel |
|---|---|
| Target Compound Data | 100-200 nM (for optimized spirocyclic antagonists synthesized from the target compound) [1] |
| Comparator Or Baseline | >2000 nM (for a simplified acyclic analog lacking the spirocyclic core) [1] |
| Quantified Difference | At least a 10-fold improvement in potency |
| Conditions | Binding affinity assay using recombinant human Cav3.2 channels expressed in mammalian cells [1] |
Why This Matters
This head-to-head SAR data provides direct, quantitative justification for procuring this exact intermediate; using an alternative building block would lead to a >10-fold loss in potency at the target, derailing the drug discovery project.
- [1] Fritch, P. C., & Krajewski, J. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375–6378. View Source
